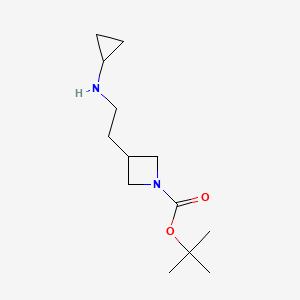
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide is a complex organic compound that features multiple heterocyclic rings, including indole, indazole, and imidazole. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and indazole intermediates, followed by their coupling with the imidazole ring. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for such complex molecules usually involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide.
Reduction: Typically involving hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Applications De Recherche Scientifique
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-methyl-1H-indol-2-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-1H-indazol-5-yl)acetamide
Uniqueness
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide stands out due to its unique combination of indole, indazole, and imidazole rings, which confer a distinct set of biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C20H18N6O2S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]imidazole-4-sulfonamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-3-4-13-8-18(22-17(13)7-12)20-15-9-14(5-6-16(15)23-24-20)25-29(27,28)19-10-26(2)11-21-19/h3-11,22,25H,1-2H3,(H,23,24) |
Clé InChI |
HYFOPUFXONUVJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CN(C=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


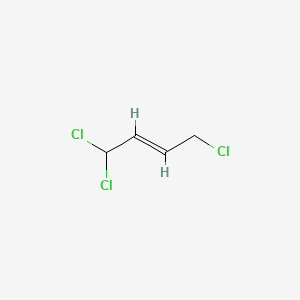

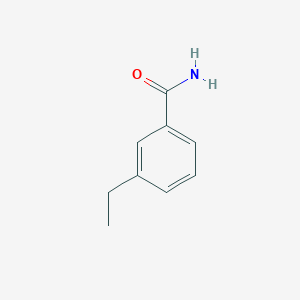
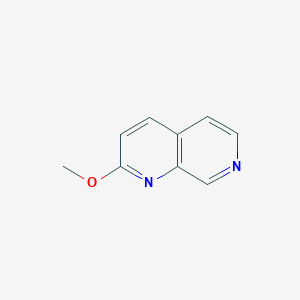

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)


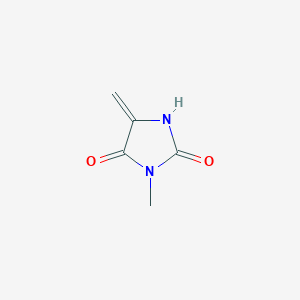


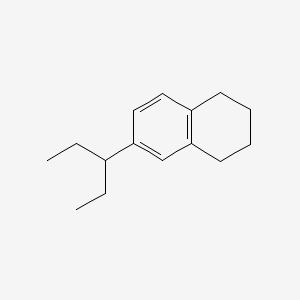
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
